![molecular formula C19H24N2O4 B2755668 N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(2,5-dimethylphenoxy)acetamide CAS No. 1333852-70-2](/img/structure/B2755668.png)
N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(2,5-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(2,5-dimethylphenoxy)acetamide is a synthetic organic compound characterized by a unique spirocyclic structure. This compound features a cyano group, a dioxaspirodecane ring, and a dimethylphenoxyacetamide moiety, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(2,5-dimethylphenoxy)acetamide typically involves multiple steps:
Formation of the Dioxaspirodecane Ring: The initial step involves the formation of the 1,4-dioxaspiro[4.5]decane ring. This can be achieved through the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the ketal.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the spirocyclic ring is replaced by a cyanide ion.
Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the spirocyclic intermediate with 2-(2,5-dimethylphenoxy)acetyl chloride in the presence of a base to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the phenoxy moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under mild conditions.
Major Products
Oxidation: Oxidized phenoxy derivatives.
Reduction: Amino derivatives.
Substitution: Azido or thiol-substituted products.
Scientific Research Applications
Chemistry
In chemistry, N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(2,5-dimethylphenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In industrial applications, the compound’s stability and reactivity make it suitable for use in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(2,5-dimethylphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The cyano group and the phenoxy moiety are likely to play crucial roles in binding to enzymes or receptors, modulating their activity. The spirocyclic structure may also contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(2,4-dimethylphenoxy)acetamide
- N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(2,6-dimethylphenoxy)acetamide
Uniqueness
Compared to similar compounds, N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(2,5-dimethylphenoxy)acetamide is unique due to the specific positioning of the dimethyl groups on the phenoxy ring. This structural variation can significantly influence the compound’s chemical reactivity and biological activity, making it distinct in its applications and effects.
This detailed overview provides a comprehensive understanding of N-{8-cyano-1,4-dioxaspiro[45]decan-8-yl}-2-(2,5-dimethylphenoxy)acetamide, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-2-(2,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-14-3-4-15(2)16(11-14)23-12-17(22)21-18(13-20)5-7-19(8-6-18)24-9-10-25-19/h3-4,11H,5-10,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIVHTNFGYANNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2(CCC3(CC2)OCCO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B2755585.png)
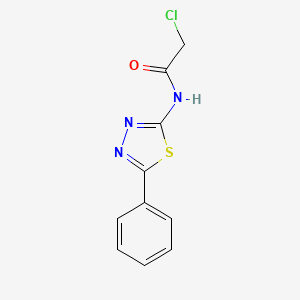
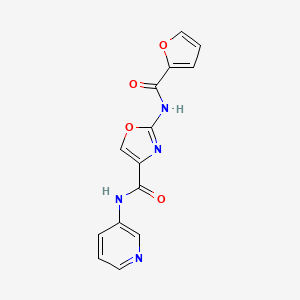

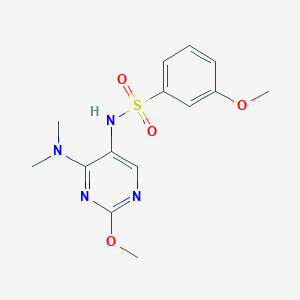
![N-(3-chloro-4-methylphenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2755595.png)
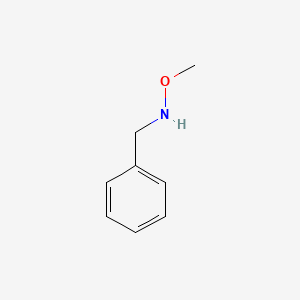
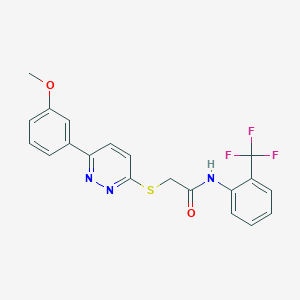

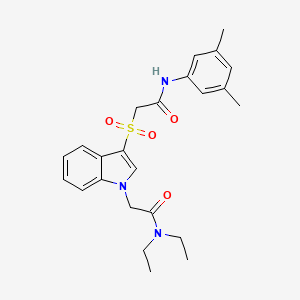
![7-Chloro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2755601.png)
![N-(2,5-dimethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2755602.png)
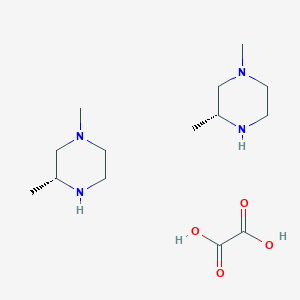
![{2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl}methanamine](/img/structure/B2755608.png)
